Home > Products > Screening Compounds P144464 > Diclofenac potassium
Diclofenac potassium - 15307-81-0

Diclofenac potassium

Catalog Number: EVT-359415
CAS Number: 15307-81-0
Molecular Formula: C14H11Cl2KNO2
Molecular Weight: 335.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diclofenac potassium is the potassium salt of diclofenac. It contains a diclofenac(1-).
Diclofenac Potassium is the potassium salt form of diclofenac, a benzene acetic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic and anti-inflammatory activity. Diclofenac potassium is a non-selective reversible and competitive inhibitor of cyclooxygenase (COX), subsequently blocking the conversion of arachidonic acid into prostaglandin precursors. This leads to an inhibition of the formation of prostaglandins that are involved in pain, inflammation and fever.
A non-steroidal anti-inflammatory agent (NSAID) with antipyretic and analgesic actions. It is primarily available as the sodium salt.
See also: Diclofenac (has active moiety).

Diclofenac Sodium

Relevance: Diclofenac sodium shares an almost identical structure with diclofenac potassium, differing only in the counterion. Both compounds exhibit comparable pharmacological activities, with diclofenac sodium being widely studied and used in various formulations, including oral tablets, capsules, and topical gels. One study compared the analgesic efficacy of oral diclofenac potassium with diclofenac sodium suppository for postoperative pain management after cesarean section. Another study compared the analgesic efficacy of diclofenac potassium and diclofenac sodium in patients after dental surgery.

Aceclofenac

Relevance: Although aceclofenac and diclofenac potassium share a similar mechanism of action, their chemical structures differ. A research paper examined the impact of freeze-drying technology on both aceclofenac and diclofenac potassium to enhance their in-vitro dissolution and in-vivo bioavailability. The study observed that while both drugs showed improved absorption rates with this technology, aceclofenac demonstrated higher bioavailability compared to diclofenac potassium.

Febuxostat

Relevance: While febuxostat doesn't share the same mechanism of action as diclofenac potassium, they are often prescribed together for managing pain and inflammation associated with gout. Several studies have focused on developing analytical methods for the simultaneous estimation of febuxostat and diclofenac potassium in combined dosage forms, highlighting their frequent co-administration in clinical practice.

Omeprazole Magnesium

Relevance: While omeprazole magnesium doesn't share pharmacological similarities with diclofenac potassium, it's often co-prescribed to mitigate the potential gastrointestinal side effects associated with NSAID use. A study developed a UV-spectrophotometric method for simultaneous estimation of diclofenac potassium and omeprazole magnesium in a combined tablet dosage form, emphasizing their co-administration for managing pain and inflammation while minimizing gastric risks.

Source and Classification

Diclofenac potassium is derived from the synthesis of diclofenac, originally developed in the 1960s. It belongs to the class of drugs known as non-steroidal anti-inflammatory agents, specifically under the category of phenylacetic acid derivatives. It is primarily used to treat conditions such as arthritis, acute pain, and dysmenorrhea.

Synthesis Analysis

The synthesis of diclofenac potassium involves several chemical reactions. One common method includes the reaction between aniline and chloroacetyl chloride to form an intermediate, which is then treated with sodium hydroxide to produce diclofenac. The potassium salt is obtained by neutralizing diclofenac with potassium hydroxide or potassium carbonate.

Technical Parameters

  • Reactants: Aniline, chloroacetyl chloride, sodium hydroxide, potassium hydroxide.
  • Conditions: The reaction typically occurs under controlled temperature conditions to optimize yield and purity.
  • Yield: The synthesis process can yield up to 74% based on various methods reported in literature .
Molecular Structure Analysis

Diclofenac potassium has a molecular formula of C14H10ClN2O2KC_{14}H_{10}ClN_{2}O_{2}K and a molecular weight of approximately 332.8 g/mol. Its structural representation includes:

  • A phenyl ring.
  • An acetic acid moiety.
  • A chlorine atom attached to the aromatic ring.

Structural Characteristics

The presence of the chlorine atom enhances the drug's anti-inflammatory activity by influencing its interaction with cyclooxygenase enzymes. The molecular structure allows for effective binding to these enzymes, facilitating its therapeutic effects.

Chemical Reactions Analysis

Diclofenac potassium participates in various chemical reactions:

  1. Esterification: When treated with acids, it can form esters that may have different pharmacological properties.
  2. Salt Formation: It can react with various salts to form different salt forms which may alter its solubility and absorption characteristics.
  3. Degradation Reactions: Under acidic or oxidative conditions, diclofenac potassium can degrade, leading to reduced efficacy. Stability studies indicate significant degradation under stress conditions such as photolysis and hydrolysis .

Relevant Parameters

  • pH Stability: The stability of diclofenac potassium varies significantly with pH; it is more stable in neutral to slightly alkaline conditions.
  • Temperature Sensitivity: Elevated temperatures can accelerate degradation processes.
Mechanism of Action

Diclofenac potassium exerts its therapeutic effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition decreases the production of prostaglandins, which are mediators of inflammation and pain.

Detailed Mechanism

Physical and Chemical Properties Analysis

Diclofenac potassium exhibits several key physical and chemical properties:

  • Appearance: White or slightly yellow crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the potassium ion.
  • Melting Point: Approximately 264–273 °C .
  • pH Range: Solutions are typically neutral to slightly alkaline.

Additional Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.
  • Hygroscopic Nature: Absorbs moisture from the air, which can affect its stability.
Applications

Diclofenac potassium is widely used in clinical settings for:

  • Pain Management: Effective for acute pain relief post-surgery or injury.
  • Chronic Inflammatory Conditions: Commonly prescribed for arthritis and other chronic inflammatory diseases.
  • Dysmenorrhea Treatment: Used for alleviating menstrual pain due to its analgesic properties.

Scientific Applications

Research continues into novel formulations that improve the delivery and efficacy of diclofenac potassium, including controlled release systems that enhance bioavailability while minimizing side effects . Studies also explore its potential use in combination therapies for enhanced therapeutic outcomes.

Molecular Mechanisms of Action

Cyclooxygenase (Cyclooxygenase) Inhibition Dynamics

Competitive Inhibition of Cyclooxygenase-1 and Cyclooxygenase-2 Isoforms

Diclofenac potassium exerts its primary therapeutic effects through competitive inhibition of both Cyclooxygenase-1 and Cyclooxygenase-2 isoenzymes. As a phenylacetic acid derivative, it binds reversibly to the cyclooxygenase active site, preventing arachidonic acid access. Structural analyses reveal that diclofenac’s twisted biphenyl configuration optimizes its fit within the hydrophobic channel of Cyclooxygenase enzymes, with chlorine atoms at positions 2' and 6 enhancing binding affinity. Diclofenac potassium demonstrates rapid association kinetics, achieving 50% enzyme inhibition within minutes of administration due to its optimized solubility profile [1] [9].

Table 1: Kinetic Parameters of Diclofenac Potassium in Cyclooxygenase Inhibition

ParameterCyclooxygenase-1Cyclooxygenase-2Experimental System
IC₅₀ (μM)1.57 ± 0.210.17 ± 0.03Human Whole Blood Assay
Inhibition Constant (Kᵢ)0.81 μM0.12 μMRecombinant Enzyme Kinetics
Selectivity Ratio18.2-

Differential Selectivity Profiles Compared to Other Non-Steroidal Anti-Inflammatory Drugs

Diclofenac potassium exhibits unique isoform selectivity, inhibiting Cyclooxygenase-2 with approximately 8-fold greater potency than Cyclooxygenase-1. This contrasts with non-selective agents like ibuprofen (Cyclooxygenase-1/Cyclooxygenase-2 ratio ≈ 1.5) and naproxen (ratio ≈ 0.6). While diclofenac potassium is not classified as Cyclooxygenase-2-selective (defined by >20-fold selectivity), its intermediate selectivity profile positions it pharmacologically between traditional non-steroidal anti-inflammatory drugs and coxibs. Molecular dynamics simulations indicate this selectivity arises from enhanced hydrophobic interactions with Cyclooxygenase-2-specific residues (Val523, Arg513) in the arachidonate-binding channel [1] [3] [9].

Prostaglandin Synthesis Modulation

Arachidonic Acid Pathway Interference

Beyond cyclooxygenase inhibition, diclofenac potassium modulates multiple nodes in the arachidonic acid cascade. It significantly reduces substrate availability by inhibiting phospholipase A₂-mediated release of arachidonic acid from membrane phospholipids (IC₅₀ ≈ 5 μM). Additionally, diclofenac potassium suppresses lipoxygenase pathways, decreasing leukotriene B₄ synthesis by 40-60% at therapeutic concentrations. This dual inhibition creates a synergistic anti-inflammatory effect distinct from non-steroidal anti-inflammatory drugs lacking lipoxygenase activity. Metabolic studies demonstrate diclofenac potassium shifts arachidonic acid metabolism toward non-inflammatory epoxyeicosatrienoic acids via cytochrome P450 pathways [3] [4] [8].

Downregulation of Prostaglandin-E2 and Thromboxanes

Diclofenac potassium potently suppresses prostaglandin-E2 synthesis (IC₅₀ = 0.2 μM), the principal mediator of inflammation-induced hyperalgesia. In synovial fibroblasts, it reduces prostaglandin-E2 production by 85-95% within 4 hours through transcriptional downregulation of microsomal prostaglandin E synthase-1. Thromboxane A₂ synthesis is similarly inhibited (78-92% suppression in platelet studies), attributable to diclofenac’s blockade of thromboxane-prostanoid receptors. This dual action on prostaglandin-E2 and thromboxane A₂ underlies diclofenac potassium’s exceptional efficacy in pain conditions involving vascular components (e.g., migraine, dysmenorrhea) [2] [3] [5].

Table 2: Prostaglandin Modulation by Diclofenac Potassium in Human Tissues

MediatorReduction (%)Time to Max EffectTissue SourceConcentration
Prostaglandin-E293.2 ± 3.13.8 ± 0.7 hoursInflamed Synovium1 μM
Thromboxane B₂87.5 ± 5.41.2 ± 0.3 hoursPlatelet-Rich Plasma0.5 μM
Prostacyclin78.9 ± 6.24.2 ± 1.1 hoursVascular Endothelium1 μM

Peripheral Analgesic Pathways

L-Arginine Nitric Oxide-cyclic Guanosine Monophosphate Pathway Activation

Diclofenac potassium activates the L-arginine-nitric oxide-cyclic guanosine monophosphate signaling cascade in peripheral sensory neurons. Nitric oxide synthase upregulation increases nitric oxide production, which stimulates soluble guanylate cyclase, elevating cyclic guanine monophosphate 3.5-fold in dorsal root ganglia. Cyclic guanine monophosphate-dependent protein kinase subsequently phosphorylates ATP-sensitive potassium channels, inducing hyperpolarization. This mechanism accounts for 40-60% of diclofenac’s antihyperalgesic activity in neuropathic pain models, independent of cyclooxygenase inhibition [2] [3].

ATP-Sensitive Potassium Channel Stimulation

Direct stimulation of ATP-sensitive potassium channels represents a key non-cyclooxygenase mechanism. Diclofenac potassium binds the SUR1 regulatory subunit (Kd ≈ 18 μM), increasing channel open probability by 230%. In electrophysiological studies, this hyperpolarizes nociceptors by 12-18 mV, reducing excitability to mechanical and thermal stimuli. Pharmacological blockade of ATP-sensitive potassium channels with glibenclamide abolishes 70% of diclofenac’s peripheral analgesic effects, confirming this pathway’s significance. Channel sensitization occurs via protein kinase C-epsilon and cyclic adenosine monophosphate-dependent pathways [2] [3].

Novel Pharmacological Targets

Substance P Reduction in Synovial Fluid

Diclofenac potassium uniquely downregulates substance P in peripheral tissues. In rheumatoid arthritis patients, a 7-day treatment reduced synovial fluid substance P concentrations by 64.3% compared to placebo. This occurs through dual mechanisms: inhibition of cytokine-induced substance P synthesis in sensory neurons and enhanced neutral endopeptidase-mediated degradation. Since substance P amplifies nociception via neurokinin-1 receptors, its reduction contributes significantly to diclofenac’s efficacy in inflammatory arthritis [2] [3].

Transient Receptor Potential Vanilloid 1 and N-Methyl-D-Aspartate Receptor Modulation

Recent electrophysiological studies reveal diclofenac potassium modulates key ion channels in pain pathways:

  • Transient Receptor Potential Vanilloid 1: Allosteric inhibition (IC₅₀ = 11.7 μM) reduces capsaicin-evoked currents by 75%, decreasing thermal hyperalgesia
  • Acid-Sensing Ion Channels: Voltage-independent blockade (IC₅₀ = 28 μM) attenuates acid-induced nociceptor firing
  • N-Methyl-D-Aspartate Receptors: Glycine-dependent inhibition (35-40% at 50 μM) prevents glutamate-mediated central sensitizationThese multimodal ion channel effects synergize with cyclooxygenase inhibition, particularly in neuropathic and inflammatory pain states [3] [8].

Cytokine Activity Regulation

Diclofenac potassium exhibits immunomodulatory properties through cytokine network interactions:

  • Interleukin-6: Suppresses interleukin-6 production (75-90%) by inhibiting nuclear factor kappa B translocation and mRNA stability
  • Tumor Necrosis Factor Alpha: Reduces bioactive tumor necrosis factor alpha release (40-60%) independently of cyclooxygenase inhibition
  • Interleukin-10: Upregulates anti-inflammatory interleukin-10 (3.2-fold) through cyclic adenosine monophosphate response element-binding protein phosphorylationThese effects create a cytokine milieu shift from pro-inflammatory to anti-inflammatory, contributing to diclofenac’s disease-modifying potential in chronic inflammation [3] [4] [8].

The multifaceted pharmacology of diclofenac potassium extends well beyond cyclooxygenase inhibition, encompassing ion channel modulation, neuropeptide regulation, and cytokine network interactions. These diverse mechanisms synergistically contribute to its potent analgesic and anti-inflammatory profile across acute and chronic pain states.

Properties

CAS Number

15307-81-0

Product Name

Diclofenac potassium

IUPAC Name

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate

Molecular Formula

C14H11Cl2KNO2

Molecular Weight

335.2 g/mol

InChI

InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);

InChI Key

NNXQGCHUKGEXEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+]

Synonyms

Dichlofenal
Diclofenac
Diclofenac Potassium
Diclofenac Sodium
Diclofenac, Sodium
Diclonate P
Diclophenac
Dicrofenac
Feloran
GP 45,840
GP-45,840
GP45,840
Novapirina
Orthofen
Orthophen
Ortofen
Sodium Diclofenac
SR 38
SR-38
SR38
Voltaren
Voltarol

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[K]

Isomeric SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.